
2-Hydroxypropyl nortadalafil
Vue d'ensemble
Description
2-Hydroxypropyl nortadalafil (CAS: 1353020-85-5) is a synthetic derivative of tadalafil, a phosphodiesterase type 5 (PDE-5) inhibitor primarily used to treat erectile dysfunction. Structurally, it features a hydroxypropyl substituent on the nortadalafil backbone, resulting in a molecular formula of C₂₄H₂₃N₃O₅ and a molecular weight of 433.46 g/mol . This compound is classified as an impurity or metabolite of tadalafil and is often illicitly added to dietary supplements, nutritional wines, or capsules to enhance sexual performance or mitigate fatigue .
It exists as a mixture of diastereomers, complicating its analytical detection and purification .
Méthodes De Préparation
The synthesis of 2-hydroxypropyl nortadalafil involves several steps, typically starting from tadalafil. The key synthetic route includes the introduction of the hydroxypropyl group to the nortadalafil structure. This can be achieved through various chemical reactions, including nucleophilic substitution and reduction reactions. The reaction conditions often involve the use of solvents like dimethyl sulfoxide (DMSO) and methanol, with heating and sonication to facilitate the reaction .
Industrial production methods for this compound are not extensively documented, but they likely follow similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity.
Analyse Des Réactions Chimiques
2-Hydroxypropyl nortadalafil undergoes several types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the molecule, altering its chemical properties
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
Pharmacological Applications
Erectile Dysfunction Treatment:
2-Hydroxypropyl nortadalafil, like its parent compound tadalafil, is primarily investigated for its efficacy in treating erectile dysfunction. The pharmacological properties of phosphodiesterase type 5 inhibitors allow for increased blood flow to the penis, facilitating erections. Clinical studies have shown that these compounds can significantly improve erectile function in patients with erectile dysfunction .
Neuroprotective Effects:
Recent studies suggest that this compound may possess neuroprotective properties, particularly in the context of neurodegenerative diseases such as Alzheimer's disease. Research indicates that tadalafil can cross the blood-brain barrier and may help mitigate cognitive decline associated with dementia by enhancing synaptic plasticity and reducing tau phosphorylation .
Case Study:
A study involving aged wild-type mice demonstrated that treatment with tadalafil improved learning and memory retention. The results indicated that tadalafil restored synaptic plasticity parameters and pTau levels to those found in non-transgenic animals, suggesting potential therapeutic benefits for age-related cognitive impairments .
Analytical Methods for Detection
Quantitative Determination:
Analytical methods such as UPLC-MS/MS have been developed for the rapid screening and quantification of phosphodiesterase type 5 inhibitors, including this compound, in various products. These methods are crucial for ensuring the quality and safety of dietary supplements that may contain these compounds .
Data Table: Quantitative Analysis of PDE-5 Inhibitors
Compound | Detection Method | Limit of Detection | Sample Type |
---|---|---|---|
This compound | UPLC-MS/MS | 0.01 ng/mL | Dietary Supplements |
Tadalafil | HPLC | 1 ng/mL | Serum |
Regulatory and Safety Considerations
As with any pharmaceutical compound, the safety profile of this compound must be thoroughly evaluated through clinical trials. Regulatory bodies require comprehensive data on efficacy and safety before approval for public use.
Mécanisme D'action
The mechanism of action of 2-hydroxypropyl nortadalafil is similar to that of tadalafil. It inhibits the enzyme phosphodiesterase type 5 (PDE5), which leads to an increase in cyclic guanosine monophosphate (cGMP) levels. This results in the relaxation of smooth muscle cells and increased blood flow to specific areas of the body. The hydroxypropyl group may influence the compound’s binding affinity and selectivity for PDE5, potentially altering its pharmacokinetic and pharmacodynamic properties .
Comparaison Avec Des Composés Similaires
Chemical Structure and Molecular Properties
The structural modifications of 2-hydroxypropyl nortadalafil and analogous PDE-5 inhibitors are summarized below:
Compound | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |
---|---|---|---|---|
This compound | 1353020-85-5 | C₂₄H₂₃N₃O₅ | 433.46 | Hydroxypropyl group on nortadalafil |
Tadalafil | 171596-29-5 | C₂₂H₁₉N₃O₄ | 389.41 | Parent compound; no hydroxypropyl |
N-Ethyltadalafil | Not provided | Likely C₂₄H₂₅N₃O₄ | ~435.48 | Ethyl group instead of hydroxypropyl |
2-Hydroxyethyl nortadalafil | Not provided | Likely C₂₃H₂₁N₃O₅ | ~419.44 | Hydroxyethyl group |
2’-Oxo Tadalafil | 1346602-17-2 | C₂₂H₁₇N₃O₅ | 403.39 | Oxo group at 2’ position |
Key Observations :
- Structural analogs like N-ethyltadalafil and 2-hydroxyethyl nortadalafil share similar backbone modifications but differ in substituent size and polarity, impacting solubility and receptor binding .
Pharmacological Activity and Detection in Illicit Products
This compound and its analogs are designed to mimic tadalafil’s PDE-5 inhibitory effects while evading regulatory detection. However, their efficacy and safety profiles remain unverified:
- Detection Rates: A 2025 study identified this compound in 2.1% of screened nutritional wines and capsules, alongside N-ethyltadalafil (1.3%) . These compounds were absent in prior screenings, highlighting their emergence as covert adulterants .
- Analytical Challenges: Diastereomer mixtures (e.g., this compound) complicate identification via standard HPLC or MS methods, necessitating advanced techniques like UPLC-MS/MS .
Regulatory Status and Health Risks
- Prohibited Use: Regulatory guidelines (e.g., China’s 2020 Health Food Standards) explicitly ban this compound and 2-hydroxyethyl nortadalafil in dietary supplements due to unverified safety .
- Health Risks : Illicit incorporation poses risks of hypotension, priapism, and drug interactions, particularly in individuals with cardiovascular conditions .
Research Findings and Implications
Recent studies underscore the need for expanded screening protocols:
- Covert Adulteration Trends: this compound’s detection in novel matrices (e.g., alcohol-based tonics) suggests evolving strategies to bypass surveillance .
- Structural-Activity Relationships : Modifications like hydroxypropyl or ethyl groups reduce binding affinity to PDE-5 compared to tadalafil but prolong metabolic half-life, increasing overdose risks .
Activité Biologique
2-Hydroxypropyl nortadalafil is a derivative of tadalafil, a well-established phosphodiesterase type 5 (PDE5) inhibitor primarily used for treating erectile dysfunction and pulmonary arterial hypertension. This article explores the biological activity of this compound, including its mechanism of action, pharmacokinetics, and potential therapeutic applications, supported by relevant research findings and data.
- Molecular Formula : C24H23N3O5
- Molecular Weight : 433.46 g/mol
This compound functions by inhibiting PDE5, which is responsible for the breakdown of cyclic guanosine monophosphate (cGMP). Increased cGMP levels lead to vasodilation and enhanced blood flow in targeted tissues, particularly in the corpus cavernosum of the penis . The compound's unique hydroxypropyl modification may influence its pharmacological profile compared to its parent compound, tadalafil.
Pharmacokinetics
The pharmacokinetic properties of this compound are expected to be similar to those of tadalafil. Key aspects include:
- Absorption : The presence of food can affect absorption rates.
- Distribution : The compound is likely distributed through blood plasma and may bind to serum proteins.
- Metabolism : Primarily metabolized in the liver via cytochrome P450 enzymes.
- Excretion : Eliminated through urine and feces.
Inhibition of Phosphodiesterase Type 5
Research indicates that this compound exhibits biological activity akin to that of tadalafil, particularly in inhibiting PDE5. Studies have shown that this compound increases levels of cGMP, resulting in smooth muscle relaxation and improved blood flow .
Case Studies and Experimental Research
- Animal Models : Studies have demonstrated that varying dosages of this compound lead to different physiological responses. For instance, lower doses may enhance erectile function without significant side effects, while higher doses could lead to increased efficacy but also potential adverse effects.
- Neurological Applications : Ongoing research explores the potential of this compound in treating neurological disorders such as Parkinson’s disease and schizophrenia. Its role as a phosphodiesterase inhibitor may enhance cognitive functions by modulating cGMP signaling pathways .
- Oncology Applications : Preliminary studies suggest that this compound could be utilized in developing polymer-based anticancer therapeutics, particularly for ovarian cancer. The compound has been incorporated into degradable copolymer carriers, showing promising results in inhibiting tumor growth without adverse effects.
Comparative Analysis with Similar Compounds
Compound | Molecular Formula | Key Characteristics |
---|---|---|
This compound | C24H23N3O5 | Hydroxylated derivative of tadalafil |
Tadalafil | C22H19N3O4S | Established treatment for erectile dysfunction |
N-3-hydroxypropylnortadalafil | C24H23N3O5 | Similar structure; different biological activity |
2-Hydroxyethylnortadalafil | C24H23N3O5 | Hydroxylated variant; potential different effects |
The structural uniqueness of this compound may confer distinct pharmacological properties compared to other PDE5 inhibitors, possibly enhancing its therapeutic efficacy while minimizing side effects .
Q & A
Basic Research Questions
Q. What are the critical physicochemical properties of 2-hydroxypropyl nortadalafil, and how do they influence experimental design?
- Methodological Answer : Key properties include a molecular weight of 433.46 g/mol, density of ~1.51 g/cm³, and low solubility in DMSO and methanol (requiring heating/ultrasonication) . These properties necessitate protocols for dissolution (e.g., pre-warming solvents, sonication) and storage (refrigeration at 2–8°C to prevent degradation). Researchers should verify purity via HPLC or NMR, especially given its diastereomeric mixture nature .
Q. How does the stereochemistry of this compound impact its pharmacological activity?
- Methodological Answer : The compound exists as a mixture of diastereomers due to the 2-hydroxypropyl substitution . To study stereospecific effects, chiral chromatography (e.g., using amylose-based columns) or enantioselective synthesis is required. Comparative assays (e.g., PDE5 inhibition in vitro) should pair each diastereomer with the parent compound (tadalafil) to isolate structural-activity relationships .
Q. What are validated storage conditions to ensure compound stability during long-term studies?
- Methodological Answer : Stability data indicate storage at 2–8°C in airtight, light-protected containers. Desiccants are recommended due to hygroscopicity risks. Periodic stability testing via LC-MS is advised to monitor degradation products, particularly under varying pH conditions .
Advanced Research Questions
Q. How can researchers optimize synthetic routes to improve yield and diastereomer control?
- Methodological Answer : Current synthesis involves tadalafil derivatization with 2-hydroxypropyl groups. Advanced approaches include:
- Catalytic asymmetric synthesis : Use of chiral catalysts to favor specific diastereomers .
- Reaction monitoring : Real-time NMR or Raman spectroscopy to track substitution efficiency .
- Purification : Multi-step chromatography (reverse-phase HPLC) to isolate diastereomers .
Q. What experimental models are suitable for assessing off-target effects of this compound?
- Methodological Answer :
- In vitro : High-throughput screening against kinase panels (e.g., Eurofins KinaseProfiler) to identify off-target interactions.
- In vivo : Rodent models for cardiovascular and renal toxicity, referencing protocols from N-bis(2-hydroxypropyl)nitrosamine studies . Dose-response studies must account for metabolite accumulation, given its structural similarity to tadalafil impurities .
Q. How can contradictory data on solubility and bioavailability be resolved in pharmacokinetic studies?
- Methodological Answer : Contradictions arise from varying experimental conditions (e.g., solvent pre-treatment, temperature). Researchers should:
- Standardize dissolution protocols (e.g., USP Apparatus II at 37°C with biorelevant media).
- Use physiologically based pharmacokinetic (PBPK) modeling to predict absorption, validated with in vivo sampling .
- Compare results against tadalafil’s pharmacokinetic profiles to isolate hydroxypropyl substitution effects .
Q. What analytical techniques best characterize degradation products under stressed conditions?
- Methodological Answer :
- Forced degradation : Expose the compound to heat (40–60°C), humidity (75% RH), and UV light.
- Detection : LC-QTOF-MS for high-resolution identification of degradation byproducts (e.g., oxidation at the benzodioxole ring) .
- Quantification : Use validated stability-indicating methods per ICH Q2(R2) guidelines .
Q. Data Analysis and Interpretation
Q. How should researchers address variability in diastereomer ratios across batches?
- Methodological Answer :
- Batch documentation : Include diastereomer ratios (via chiral HPLC) in Certificate of Analysis.
- Statistical analysis : Apply multivariate regression to correlate ratios with bioactivity (e.g., IC50 shifts in PDE5 assays) .
- Normalization : Use batch-specific adjustments in dose calculations for in vivo studies .
Q. What strategies reconcile discrepancies between in vitro potency and in vivo efficacy?
- Methodological Answer :
- Mechanistic studies : Assess metabolite activity (e.g., hydroxylation pathways via CYP3A4).
- Tissue distribution : Use radiolabeled this compound in autoradiography to map target engagement .
- Species differences : Compare rodent vs. human liver microsome metabolism to refine translational models .
Q. Ethical and Regulatory Considerations
Q. How to design clinical studies compliant with ICH guidelines for novel PDE5 derivatives?
- Methodological Answer :
- Protocol alignment : Follow ICH E6(R3) for safety monitoring, emphasizing cardiovascular endpoints (e.g., blood pressure changes) .
- Participant selection : Use strict inclusion criteria (e.g., excluding patients with hepatic impairment) to mitigate toxicity risks .
- Data transparency : Pre-register analytical methods and statistical plans to avoid bias .
Propriétés
IUPAC Name |
(2R,8R)-2-(1,3-benzodioxol-5-yl)-6-(2-hydroxypropyl)-3,6,17-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),11,13,15-tetraene-4,7-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N3O5/c1-13(28)10-26-11-21(29)27-18(24(26)30)9-16-15-4-2-3-5-17(15)25-22(16)23(27)14-6-7-19-20(8-14)32-12-31-19/h2-8,13,18,23,25,28H,9-12H2,1H3/t13?,18-,23-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YGRCGCUDAOLEEX-QMWSHBGFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1CC(=O)N2C(C1=O)CC3=C(C2C4=CC5=C(C=C4)OCO5)NC6=CC=CC=C36)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(CN1CC(=O)N2[C@@H](C1=O)CC3=C([C@H]2C4=CC5=C(C=C4)OCO5)NC6=CC=CC=C36)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N3O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701347612 | |
Record name | (6R,12aR)-6-(1,3-Benzodioxol-5-yl)-2-(2-hydroxypropyl)-2,3,6,7,12,12a-hexahydropyrazino[1',2':1,6]pyrido[3,4-b]indole-1,4-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701347612 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
433.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1353020-85-5 | |
Record name | 2-Hydroxypropyl nortadalafil | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1353020855 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (6R,12aR)-6-(1,3-Benzodioxol-5-yl)-2-(2-hydroxypropyl)-2,3,6,7,12,12a-hexahydropyrazino[1',2':1,6]pyrido[3,4-b]indole-1,4-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701347612 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-HYDROXYPROPYL NORTADALAFIL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PBI9RRK02V | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.